molecular formula C13H18ClNO B1383308 N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide CAS No. 1313227-93-8

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide

Cat. No.: B1383308
CAS No.: 1313227-93-8
M. Wt: 239.74 g/mol
InChI Key: ZUQJSLXTIISWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is a propanamide derivative provided for research and development purposes. The compound has the molecular formula C13H18ClNO . Propanamide derivatives are a significant area of study in medicinal chemistry, with research indicating their potential in various therapeutic areas. For instance, some propanamide compounds have been investigated for their anticonvulsant properties through quantitative structure-activity relationship (QSAR) modeling , while others have been explored as potential MTH1 inhibitors for cancer treatment . The structural motif of a propanamide linked to a substituted phenyl ring is also found in other pharmacological agents, such as the dopamine D2 receptor partial agonists, highlighting the relevance of this chemical class in neuroscience and drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. Specific data on the mechanism of action and full research applications for this exact compound are areas of ongoing investigation.

Properties

IUPAC Name

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-8-6-7-10(14)11(9(8)2)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQJSLXTIISWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Ester (Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate)

The initial step involves the synthesis of the key ester precursor, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (compound 3). This is achieved through a nucleophilic addition of a trimethylsilyl ketene acetal to 4-chlorobenzaldehyde under mild conditions, often in the presence of pyridine-N-oxide and LiCl, yielding the ester in moderate to good yields (~69%).

Conversion to Acid and Hydrazide Derivatives

Hydrolysis and hydrazinolysis are pivotal transformations:

  • Hydrolysis of ester 3 with potassium hydroxide in a 50% alcohol-water mixture at approximately 78°C produces the corresponding carboxylic acid (compound 6). This step is essential for subsequent amide formation.
  • Hydrazinolysis with hydrazine hydrate in ethanol under reflux (around 9 hours) converts ester 3 into the hydrazide (compound 4), which serves as a versatile intermediate for further functionalization.

Formation of Amides and Alkanoates via Coupling Reactions

Peptide coupling techniques are central to constructing the target amides:

  • Azide coupling method : Hydrazide 4 reacts with sodium nitrite and HCl to generate an azide intermediate (compound 5). This azide then undergoes nucleophilic substitution with primary or secondary amines (e.g., propyl, butyl, allyl, cyclohexyl, benzyl, piperidine, morpholine, methylpiperazine) at low temperatures (~0°C), forming N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides (compounds 7a–i). This method offers high yields and straightforward workup.

  • Carboxylic acid activation : Alternatively, acid 6 is coupled with amines or amino acid esters using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) in acetonitrile at room temperature, producing the same amide derivatives with comparable efficiency. This approach is more classical but slightly less efficient than azide coupling.

Structural Modifications via C–C Bond Formation

To diversify the aromatic moiety and enhance biological activity, C–C bond formation techniques are employed:

  • Trichloroacetimidate and acetate formation : The ester 3 undergoes transformation into reactive intermediates by reaction with trichloroacetonitrile (to form trichloroacetimidates, compound 9) or acetic anhydride (to form acetates, compound 10). These intermediates serve as electrophiles for subsequent nucleophilic aromatic substitution.

  • C–C coupling with nucleophiles : Activated arenes such as anisole, dimethoxybenzenes, or trimethoxybenzenes are reacted with compounds 9 or 10 in the presence of Lewis acids like TMSOTf (trimethylsilyl trifluoromethanesulfonate). This yields a series of methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates (compounds 11a–e), with yields slightly favoring the trichloroacetimidate route (~84%) over acetate (around 77%).

Final Derivatization to the Target Compound

The culmination involves transforming these intermediates into the final amide derivative, N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide , via:

  • Amide formation : Coupling of acid derivatives with appropriate amines (e.g., propylamine, butylamine, cyclohexylamine, benzylamine, piperidine, morpholine, methylpiperazine) using DCC/NHS or azide-mediated pathways.

  • Functional group modifications : Introduction of hydroxyl groups, methylation, or other substituents on the aromatic ring are achieved through selective reactions on the aromatic core or via C–C bond forming reactions with activated intermediates.

Data Tables and Research Findings

Step Reagents/Conditions Yield Key Features Reference
Ester synthesis Pyridine-N-oxide, LiCl, room temp 69% Nucleophilic addition to aldehyde
Hydrolysis KOH, 78°C 74% Acid formation from ester
Hydrazinolysis Hydrazine hydrate, reflux 89% Hydrazide formation
Azide formation NaNO2, HCl, 0°C - Azide intermediate
Amide coupling (azide method) Amines, 0°C 74–76% Efficient peptide bond formation
C–C bond formation Trichloroacetonitrile, TMSOTf 84% Aromatic diversification

Notes on Optimization and Purity

  • The azide coupling method generally yields higher purity and better yields compared to the NHS-DCC method.
  • The choice of coupling reagent and reaction conditions significantly influences the yield and purity of the final amide derivatives.
  • Structural confirmation relies on NMR (both $$^{1}H$$ and $$^{13}C$$), MS, and physicochemical analysis.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,3-dimethylphenyl-2,2-dimethylpropanamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of 2,3-dimethylphenyl-2,2-dimethylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is being investigated as a lead compound for developing new therapeutic agents. Its biological activities include:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, which could lead to reduced inflammation in various models.
  • Anticancer Properties : In vitro studies indicate that it exhibits antiproliferative effects against cancer cell lines. For example, derivatives of similar compounds have demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

Biochemical Research

The compound serves as a biochemical probe to study enzyme activities and protein interactions. Notable findings include:

  • Enzyme Interaction : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, particularly cyclooxygenase (COX) enzymes crucial for inflammation and pain management.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms such as DNA fragmentation and chromatin condensation .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of more complex organic molecules within industrial settings. Its role as an intermediate in chemical reactions allows for the development of novel materials and chemical processes.

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of similar compounds revealed significant activity against cancer cell lines. The mechanism involved inducing apoptosis through specific biochemical pathways. The results showed that certain derivatives had IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was evaluated for its ability to inhibit COX enzymes. The findings suggested that this compound could serve as a potential therapeutic agent for inflammatory diseases by modulating enzyme activity.

Summary of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of anti-inflammatory and anticancer drugs; biochemical probes for enzyme studies
Biochemical ResearchInvestigation of enzyme interactions; apoptosis induction in cancer cells
Industrial UsesSynthesis of complex organic molecules; intermediate in chemical reactions

Mechanism of Action

The exact mechanism of action of N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The chloro and dimethyl groups may play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Yields : Pyridine-based pivalamides achieve 70–95% yields via lithiation-iodination, suggesting robustness for scale-up .
  • Biological Performance : Pyrrolopyrimidine derivatives with pivalamide groups show >85% antitumor efficacy, highlighting the pharmacophoric importance of the 2,2-dimethylpropanamide moiety .
  • Market Trends : N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide has a growing market in Asia, driven by demand for pharmaceutical intermediates .

Biological Activity

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its mutagenicity, anti-cancer properties, and underlying mechanisms based on diverse research findings.

1. Mutagenicity Studies

Recent investigations into the mutagenic properties of similar compounds have highlighted the importance of structural features in determining biological activity. For instance, N-acyl-N-alkoxyamides have been shown to exhibit mutagenic effects in the Ames test without requiring metabolic activation. This suggests that compounds with similar structural motifs may also demonstrate direct mutagenicity by interacting with DNA .

Key Findings:

  • Direct DNA Interaction : Compounds like N-acyl-N-alkoxyamides bind to plasmid DNA primarily at the G-N7 position in the major groove, indicating a potential mechanism for mutagenicity .
  • Quantitative Structure–Activity Relationships (QSAR) : Studies have developed QSAR models that predict mutagenic behavior based on structural variations .

2. Anti-Cancer Activity

The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. Research has demonstrated that modifications to the 2,2-dimethylpropanamide structure can significantly enhance its anticancer properties.

Case Study: HDAC Inhibitors

A series of derivatives based on the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably:

  • IC50 Values : The synthesized compounds exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : The compounds induced apoptosis in treated cancer cells, as evidenced by DAPI staining showing nuclear fragmentation and chromatin condensation .

3. Mechanistic Insights

The mechanism of action for the biological activity of this compound and its analogs appears to involve several pathways:

  • Apoptosis Induction : Molecular docking studies suggest that these compounds interact with heat shock protein 90 (Hsp90), which is critical for cancer cell survival and proliferation .
  • DNA Damage : The ability to cause DNA damage through direct interaction with nucleophilic sites on DNA is a key factor in their mutagenic and anticancer activities .

4. Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
This compoundAntiproliferativeTBDInduces apoptosis via Hsp90
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHDAC Inhibitor0.69 - 11Apoptosis induction
DoxorubicinStandard Chemotherapy Agent2.29DNA intercalation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a route using 2,3-dimethyl-6-chloroaniline and pivaloyl chloride (2,2-dimethylpropanoyl chloride) under reflux in anhydrous dichloromethane with triethylamine as a base. Yields range from 75–84% depending on stoichiometry and purification methods (e.g., silica gel chromatography). Key parameters include temperature control (reflux at 40–50°C) and inert atmosphere to prevent hydrolysis of the acyl chloride intermediate .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (228.23 g/mol) and fragmentation patterns .
  • Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C, H, N percentages .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on analogous amides ( ):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (STOT SE-3 classification for respiratory toxicity).
  • Waste Disposal : Collect organic waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network of this compound influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., ) reveals:

  • Crystal System : Monoclinic (space group P21_1/c) with a = 9.3074 Å, b = 11.5585 Å, c = 13.0652 Å.
  • Intermolecular Interactions : O–H⋯O and N–H⋯O hydrogen bonds stabilize the lattice, contributing to melting point (mp) and solubility. The dihedral angle between the amide and aromatic ring (85.66°) indicates limited conjugation, affecting electronic properties .

Q. What strategies are employed to study this compound's role in medicinal chemistry, particularly in heterocyclic drug design?

  • Methodological Answer : The amide moiety serves as a key intermediate in synthesizing bioactive heterocycles. For example:

  • Pyrrolo[2,3-d]pyrimidines : React with bromoanilines under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to yield antitumor candidates. Reaction conditions: 70°C, LiHMDS as a base, 53–95% yields ( ).
  • Pyrido[2,3-d]pyrimidines : Bis-acylation with substituted anilines generates antifolate analogs. Purity is confirmed via 1H^1H NMR (δ 7.3–8.1 ppm for aromatic protons) and HRMS ( ).

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity and biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The chloro and methyl groups lower electron density at the aromatic ring, favoring electrophilic substitution.
  • Molecular Docking : Screens against targets like dihydrofolate reductase (DHFR) using AutoDock Vina. The dimethylpropanamide group shows hydrophobic interactions with DHFR’s active site, suggesting potential enzyme inhibition .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., vs. absence in other studies) are addressed via:

  • Dose-Response Curves : IC50_{50} values in T47D breast cancer cells (MTT assay) at 48h exposure.
  • Metabolic Stability Tests : Liver microsome assays (e.g., rat S9 fraction) assess if rapid degradation explains low activity.
  • Structural Analogs : Compare with N-(3-methoxyphenyl)-2,2-dimethylpropanamide () to identify substituent effects on potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.